Norcyclobenzaprine, also known as desmethylcyclobenzaprine, is a major metabolite of the muscle relaxant drug cyclobenzaprine. [, ] It is formed through the N-demethylation of cyclobenzaprine, primarily by cytochrome P450 (CYP) enzymes in the liver, specifically CYP3A4 and CYP1A2. [] While structurally similar to tricyclic antidepressants like amitriptyline and nortriptyline, norcyclobenzaprine's role in scientific research primarily revolves around its presence as a metabolite and its potential for analytical interference, rather than its independent therapeutic properties. [, ]
Norcyclobenzaprine is a tricyclic antidepressant that serves as a metabolite of cyclobenzaprine, a muscle relaxant primarily used to relieve muscle spasms. It has garnered attention for its potential applications beyond muscle relaxation, including roles in cancer treatment and inflammatory diseases . The compound is classified under the category of pharmaceutical drugs and is recognized for its therapeutic effects on various conditions.
The synthesis of norcyclobenzaprine typically involves the demethylation of cyclobenzaprine, which can be achieved through several chemical methods. One common approach is via chemical reduction processes that utilize specific reagents to remove the methyl group from the cyclobenzaprine structure. This reaction often requires careful control of conditions such as temperature and pH to optimize yield and purity.
Norcyclobenzaprine possesses a complex molecular structure characterized by its tricyclic framework. The molecular formula is and it has a molecular weight of approximately 263.36 g/mol.
Norcyclobenzaprine undergoes various chemical reactions that can affect its stability and activity. Notable reactions include:
Norcyclobenzaprine acts primarily as a serotonin reuptake inhibitor, influencing neurotransmitter levels in the brain. This mechanism contributes to its muscle relaxant properties and potential antidepressant effects.
Norcyclobenzaprine exhibits several important physical and chemical properties that influence its application:
Norcyclobenzaprine's applications extend beyond traditional uses as a muscle relaxant:
Norcyclobenzaprine (nCBP), systematically named 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methylpropan-1-amine, is the principal N-desmethyl metabolite of cyclobenzaprine (CBP). This tertiary amine undergoes hepatic N-demethylation, resulting in conversion of the dimethylamino group to a methylamino substituent. Structurally, nCBP retains the dibenzocycloheptene tricyclic core of CBP but features a secondary amine moiety instead of a tertiary amine (Fig. 1). This minor alteration significantly impacts its pharmacokinetic behavior and receptor binding profile while preserving the fundamental pharmacophore responsible for central nervous system activity [1] [5] [6].
Table 1: Fundamental Identifiers of Norcyclobenzaprine
Property | Value |
---|---|
IUPAC Name | 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine |
Molecular Formula | C₁₉H₁₉N |
CAS Registry Number | 303-50-4 |
Exact Mass | 261.1518 Da |
ChemSpider ID | 9531 |
DrugBank Metabolite ID | NORCBP (of DB00924) |
nCBP was first identified during metabolic studies of cyclobenzaprine shortly after the latter's approval in 1977. Early investigations revealed that hepatic cytochrome P450 enzymes extensively metabolized cyclobenzaprine (approximately 99%), with nCBP representing a major bioactive derivative [2] [4]. Recognition of nCBP's pharmacological significance emerged from comparative receptor binding studies demonstrating its potent affinity for serotonergic receptors, particularly 5-HT₂A (Ki = 13 nM), which approaches the potency of the parent drug (Ki = 5.2–29 nM) [1] [6]. This metabolite contributes substantially to the overall clinical effects of cyclobenzaprine therapy, especially during chronic administration where nCBP accumulates due to its extended elimination half-life relative to the parent compound [2] [4]. Historically, analytical challenges in distinguishing nCBP from structurally related tricyclic antidepressants (e.g., nortriptyline) delayed comprehensive pharmacokinetic characterization until advanced chromatographic techniques became available in the 1990s [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7